4-butoxy-N-(2-phenoxyphenyl)benzamide
Description
4-Butoxy-N-(2-phenoxyphenyl)benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a butoxy substituent at the para-position of the benzamide ring and a phenoxyphenyl group at the N-position. It has garnered attention for its role as a selective agonist of Formyl Peptide Receptor 2 (FPR2), implicated in immune responses and inflammation. Synthetically, it is prepared via multi-step reactions involving quinazoline intermediates and chlorinated acetylating agents, with yields reaching 60–63% under optimized conditions . Its structure has been confirmed via ¹H-NMR and HRMS .
Properties
IUPAC Name |
4-butoxy-N-(2-phenoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-2-3-17-26-19-15-13-18(14-16-19)23(25)24-21-11-7-8-12-22(21)27-20-9-5-4-6-10-20/h4-16H,2-3,17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUSIYNDFUOKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-phenoxyphenyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-phenoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzamides and related compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of benzamide compounds, including 4-butoxy-N-(2-phenoxyphenyl)benzamide, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of human lung cancer cell lines (A549) through mechanisms such as inducing apoptosis and inhibiting cell proliferation .
Antioxidant Activity
The antioxidant properties of benzamide derivatives are also noteworthy. Compounds within this class have demonstrated the ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems . This property is crucial in developing therapeutic agents aimed at diseases linked to oxidative damage.
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Esterification and Amine Exchange : Utilizing ortho-phenoxybenzoic acid and primary amines to form the desired amide structure.
- Oxidation Reactions : Employing mild oxidants such as PhIO to facilitate the conversion of precursors into the target compound .
These methods are characterized by their efficiency and environmentally friendly nature, making them suitable for large-scale production.
Structural Modifications
Structural modifications of the benzamide scaffold can enhance biological activity. For example, substituents at various positions on the phenyl rings can significantly influence the compound's interaction with biological targets, including kinases involved in cancer progression .
SPAK Inhibitors
A study focused on N-(4-phenoxyphenyl)benzamide derivatives revealed their potential as selective inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase), which is implicated in salt-sensitive hypertension. The lead compound developed from this research exhibited promising antihypertensive effects, indicating a broader therapeutic potential for related compounds .
Antioxidant and Anticancer Evaluation
In vitro studies assessing the antioxidant capacity of synthesized benzamide derivatives showed that specific modifications could lead to enhanced activity against cancer cell lines such as A549. The results indicated that certain hydroxyl-substituted derivatives exhibited nearly complete inhibition of cell growth at specific concentrations .
Data Tables
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Substituent Effects: The fluorophenyl derivatives (e.g., VU0040237, VU0357121) exhibit higher potency for mGluR5 activation compared to the phenoxyphenyl variant, suggesting electron-withdrawing groups enhance receptor binding .
- Receptor Selectivity: The target compound’s FPR2 selectivity contrasts with mGluR5-targeting analogues, highlighting the role of the phenoxyphenyl group in directing specificity .
Key Findings :
- Green Chemistry : Ultrasound-assisted synthesis (Table 2) reduces reaction times by 50–70% compared to conventional methods, though yields for the target compound remain moderate .
- Challenges : The target compound’s synthesis requires stringent purification (e.g., silica column chromatography), whereas chloro analogs crystallize readily .
Physicochemical and Structural Insights
- Crystal Packing: The chloro analog (4-chloro-N-(2-phenoxyphenyl)benzamide) exhibits C–H···O hydrogen bonds and C–Cl···π interactions, with a centrosymmetric dimer spacing of 3.8228 Å . While the target compound’s crystal structure is unreported, its butoxy group likely disrupts planar packing due to steric bulk.
Structure-Activity Relationships (SAR)
- Electron-Donating Groups: Methoxy or phenoxy groups (e.g., in the target compound) favor receptor activation over electron-withdrawing substituents like nitro or bromo .
Biological Activity
4-butoxy-N-(2-phenoxyphenyl)benzamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanism of action, and applications in various research fields.
Chemical Structure and Synthesis
Chemical Structure:
The compound consists of a butoxy group attached to a benzamide structure, which is further substituted by a phenoxyphenyl group. This unique configuration contributes to its biological properties.
Synthesis:
The synthesis of this compound typically involves the reaction of 4-butoxybenzoic acid with 2-phenoxyaniline. The reaction is facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), usually conducted in dichloromethane at room temperature. Purification is achieved through recrystallization or column chromatography.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an enzyme inhibitor and therapeutic agent.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes, particularly those involved in cancer pathways. For instance, studies have shown that derivatives of benzamides can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells . The inhibition of DHFR can lead to decreased proliferation of cancer cells, suggesting that this compound may exhibit anticancer properties.
2. Anti-inflammatory Properties
In vitro studies have suggested that the compound may possess anti-inflammatory effects. The presence of the butoxy group is thought to enhance its ability to interact with biological targets involved in inflammatory pathways.
3. Antioxidant Activity
Preliminary research indicates that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress—a contributing factor in various diseases, including cancer and neurodegenerative disorders .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites on enzymes, leading to altered enzymatic function. Additionally, it could modulate receptor activity, influencing signaling pathways related to inflammation and cell proliferation .
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Research : In a study examining various benzamide derivatives, it was found that compounds similar to this compound effectively inhibited cell growth in breast cancer cell lines. The study demonstrated that these compounds could downregulate key proteins involved in tumor progression .
- Inflammatory Models : Another study assessed the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers, suggesting therapeutic potential for treating inflammatory diseases .
Comparative Analysis
To further understand the significance of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-butoxy-N-(2-phenylpropyl)benzamide | Similar but with propyl substitution | Moderate anticancer activity |
| 4-butoxy-N-(2-phenylethyl)benzamide | Ethyl substitution | Lower enzyme inhibition |
| 4-butoxy-N-(4-butylphenyl)benzamide | Butyl substitution | Enhanced anti-inflammatory effects |
Q & A
Q. How can synthetic routes for 4-butoxy-N-(2-phenoxyphenyl)benzamide be optimized to improve yield and purity?
- Methodological Answer : Optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature (reflux vs. room temperature), and catalysts (e.g., sodium pivalate). For example, scaling reactions to 125 mmol requires rigorous hazard analysis, including thermal stability assessments of intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (diethyl ether/pentanes) enhances purity. Monitoring by TLC or HPLC ensures reproducibility.
Q. What analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., phenoxy, butoxy) and confirm substitution patterns.
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles, critical for understanding steric interactions .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) and detects isotopic patterns.
- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650 cm) and aromatic C-H bends.
Q. What strategies are recommended for improving solubility and stability during in vitro assays?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (DMSO, acetonitrile) for stock solutions, with dilution in assay buffers (PBS, pH 7.4).
- Stability : Store at 4°C in amber vials to prevent photodegradation. Assess stability via LC-MS over 24–72 hours under assay conditions.
- Purification : Remove hygroscopic impurities by lyophilization or vacuum drying .
Advanced Research Questions
Q. What is the hypothesized mechanism of action of this compound in bacterial enzyme inhibition?
- Methodological Answer : The compound may target bacterial acyl carrier protein synthase (acps-pptase), disrupting lipid biosynthesis. Validate via:
- Enzyme Assays : Measure IC using purified acps-pptase and NADH oxidation kinetics .
- Molecular Docking : Simulate binding interactions (e.g., π-π stacking with phenyl rings, hydrogen bonding with amide groups) using AutoDock Vina .
- Pathway Analysis : Use RNA sequencing to identify downregulated genes in fatty acid biosynthesis pathways post-treatment .
Q. How should researchers address contradictory data in reported biological activities of this compound?
- Methodological Answer :
- Assay Variability : Compare IC values under standardized conditions (e.g., pH, temperature, cell lines). For example, discrepancies in mutagenicity (Ames II testing) may arise from metabolic activation differences (S9 liver homogenate vs. no activation) .
- Impurity Profiling : Analyze batch-to-batch variations via HPLC-UV/ELSD. Trace impurities (e.g., unreacted benzoyl chloride) can skew results.
- Control Experiments : Include positive controls (e.g., benzyl chloride for mutagenicity) and validate with orthogonal assays (e.g., comet assay for DNA damage) .
Q. What computational approaches are suitable for predicting physicochemical properties and bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian 16 to optimize geometry at the B3LYP/6-311+G(d,p) level, predicting logP (2.8–3.2) and polar surface area (~60 Ų) .
- Quantitative Structure-Property Relationship (QSPR) : Train neural networks on datasets (e.g., PubChem BioAssay) to forecast solubility and toxicity .
- COMSOL Multiphysics : Model diffusion kinetics in biological membranes using Fickian equations and finite element analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
